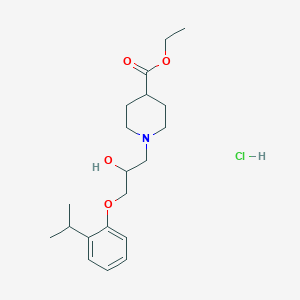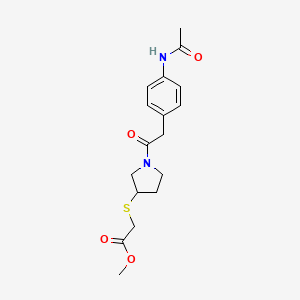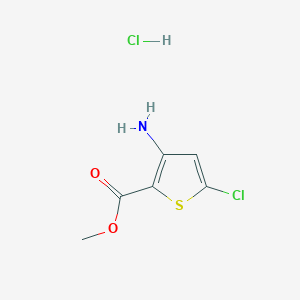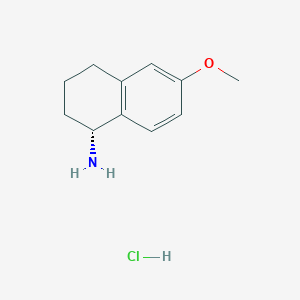![molecular formula C21H21ClN2O4S B2973385 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1286704-17-3](/img/structure/B2973385.png)
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is an organic compound with intriguing properties, significant in various scientific research applications. This complex molecule features several functional groups, which contribute to its unique chemical and biological activities.
作用机制
Target of Action
The primary targets of this compound appear to be COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are responsible for the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
准备方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, we start with the synthesis of 4-chlorobenzo[d]thiazole and piperidin-1-yl(2,3-dimethoxyphenyl)methanone as intermediates. The synthesis involves:
Reacting 4-chlorobenzo[d]thiazole with a chlorinating agent to introduce the chlorine atom.
The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative.
Finally, the condensation of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions results in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Use of efficient catalysts to reduce reaction time.
Recycling solvents and reagents to minimize waste.
Scaling up the reaction while maintaining product purity through continuous-flow systems.
化学反应分析
Types of Reactions
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form respective sulfoxide or sulfone derivatives.
Reduction: Reduction of the aromatic ring or the carbonyl group may yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced aromatic or carbonyl-containing compounds.
Substitution: New derivatives with altered functional groups.
科学研究应用
This compound is valuable in various scientific fields:
Chemistry: Studying its reactivity and synthesis pathways.
Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Evaluating its role as a lead compound for drug development.
Industry: Assessing its use in the synthesis of advanced materials or pharmaceuticals.
相似化合物的比较
4-Chlorobenzo[d]thiazole derivatives: Share the thiazole structure but differ in their piperidine and methanone substituents.
Piperidin-1-yl methanone derivatives: Similar in the piperidine ring but vary in their aromatic substitutions.
2,3-Dimethoxyphenyl compounds: These contain the dimethoxybenzene ring but lack the thiazole and piperidine parts.
The compound's specific arrangement of thiazole, piperidine, and dimethoxyphenyl groups gives it distinct reactivity and biological properties, setting it apart from its peers.
属性
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQXMSRZDNALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)



![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![ethyl 2-[6-(2,3-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2973319.png)
![4-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2973320.png)
